![molecular formula C16H14N2O2 B285219 Ethyl 4-aminobenzo[h]quinoline-3-carboxylate](/img/structure/B285219.png)
Ethyl 4-aminobenzo[h]quinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-aminobenzo[h]quinoline-3-carboxylate, also known as Ethyl ABQ, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the class of quinoline derivatives and has been studied extensively for its anti-cancer and anti-inflammatory properties.
作用机制
The mechanism of action of Ethyl 4-aminobenzo[h]quinoline-3-carboxylate ABQ is not fully understood. However, several studies have suggested that the compound exerts its anti-cancer and anti-inflammatory effects through the modulation of various signaling pathways. This compound ABQ has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. The compound has also been found to activate the JNK pathway, which plays a role in apoptosis and inflammation.
Biochemical and Physiological Effects:
This compound ABQ has been shown to have several biochemical and physiological effects. The compound has been found to induce oxidative stress in cancer cells, which leads to DNA damage and cell death. This compound ABQ has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. The compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth.
实验室实验的优点和局限性
One advantage of Ethyl 4-aminobenzo[h]quinoline-3-carboxylate ABQ is its high cytotoxicity against cancer cells. The compound has been shown to exhibit significant activity against various cancer cell lines at low concentrations. Another advantage is its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
One limitation of this compound ABQ is its poor solubility in water, which makes it difficult to administer in vivo. The compound also has a short half-life, which limits its effectiveness in vivo. Another limitation is its potential toxicity, as the compound has been shown to induce oxidative stress in normal cells as well as cancer cells.
未来方向
There are several future directions for the study of Ethyl 4-aminobenzo[h]quinoline-3-carboxylate ABQ. One direction is the development of more potent analogs of this compound ABQ that exhibit higher cytotoxicity and better solubility. Another direction is the study of the compound's pharmacokinetics and pharmacodynamics in vivo, which will help to determine its potential as a therapeutic agent. The compound's potential as a treatment for inflammatory diseases such as rheumatoid arthritis should also be explored. Finally, the mechanism of action of this compound ABQ should be further elucidated to better understand its anti-cancer and anti-inflammatory properties.
合成方法
Ethyl 4-aminobenzo[h]quinoline-3-carboxylate ABQ can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-aminobenzo[h]quinoline-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction results in the formation of this compound ABQ with a yield of around 70%.
科学研究应用
Ethyl 4-aminobenzo[h]quinoline-3-carboxylate ABQ has been extensively studied for its anti-cancer properties. Several studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines including breast, lung, prostate, and colon cancer cells. This compound ABQ has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes. The compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
In addition to its anti-cancer properties, this compound ABQ has also been studied for its anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound ABQ has also been found to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in the inflammatory response.
属性
分子式 |
C16H14N2O2 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC 名称 |
ethyl 4-aminobenzo[h]quinoline-3-carboxylate |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)13-9-18-15-11-6-4-3-5-10(11)7-8-12(15)14(13)17/h3-9H,2H2,1H3,(H2,17,18) |
InChI 键 |
DOGQVKFHBMNJGG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1N)C=CC3=CC=CC=C32 |
规范 SMILES |
CCOC(=O)C1=CN=C2C(=C1N)C=CC3=CC=CC=C32 |
溶解度 |
0.3 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


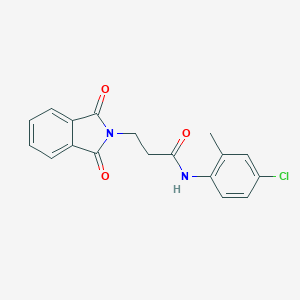

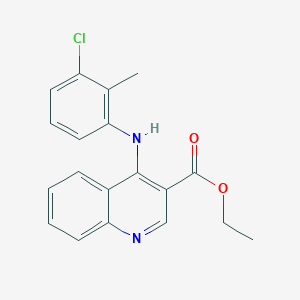
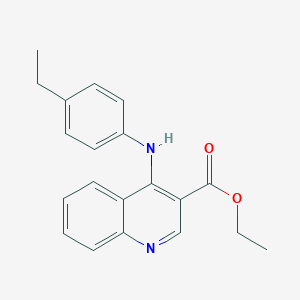
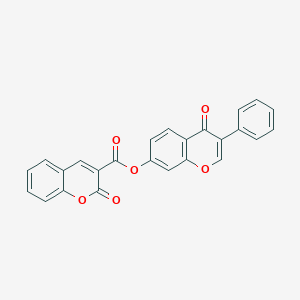
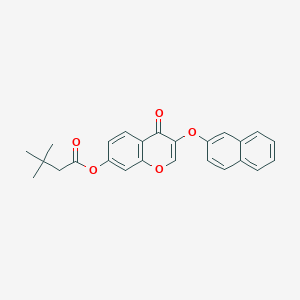

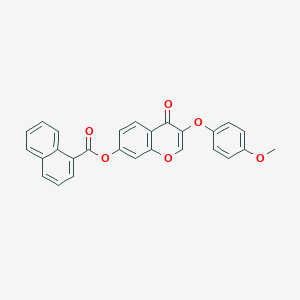
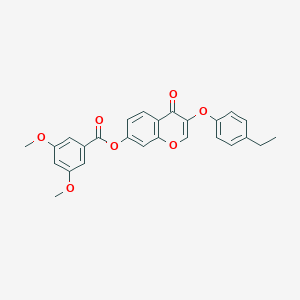
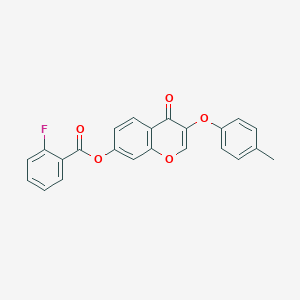

![1-benzyl-3-chloro-4-[(2-hydroxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B285161.png)
![Butan-2-yl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate](/img/structure/B285162.png)
![3-(2,6-dichlorobenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285164.png)
